
8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' is a chemical compound that belongs to the family of purine derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of '8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' is not fully understood. However, it is believed to work by reducing oxidative stress in the brain. Oxidative stress can damage cells and contribute to the development of various diseases, including neurodegenerative diseases.
Biochemical and Physiological Effects
'8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' has been shown to have various biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help reduce oxidative stress. Additionally, it can reduce the levels of reactive oxygen species, which are known to contribute to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using '8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' in lab experiments is its neuroprotective effects. It can be used to study the potential use of drugs that target oxidative stress in the brain. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the use of '8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' in scientific research. One potential direction is the development of drugs that target oxidative stress in the brain for the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in other areas of medicine.
Synthesemethoden
The synthesis of '8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' is a multi-step process that involves the reaction of 3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione with sulfur. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
'8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' has been used in numerous scientific research studies, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O4S/c1-5-7-9-11-29-13-15(27(3)19(33)25-17(13)31)23-21(29)35-22-24-16-14(30(22)12-10-8-6-2)18(32)26-20(34)28(16)4/h5-12H2,1-4H3,(H,25,31,33)(H,26,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZJTQBWHDYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC3=NC4=C(N3CCCCC)C(=O)NC(=O)N4C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
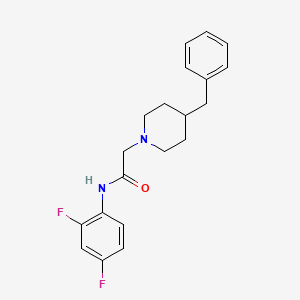
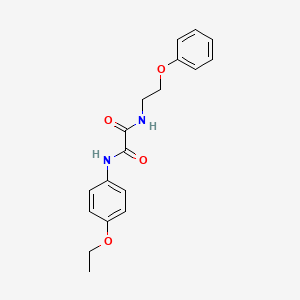
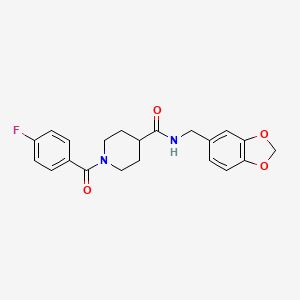
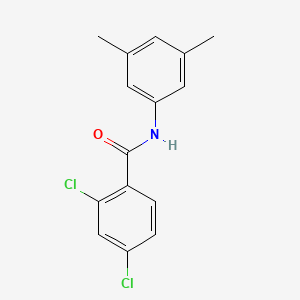
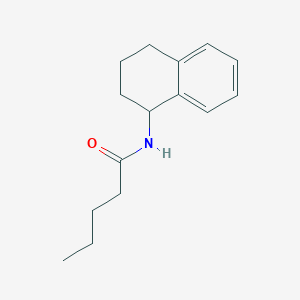
![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)

![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)


![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
